![molecular formula C13H17NO4 B2610026 3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid CAS No. 897538-80-6](/img/structure/B2610026.png)
3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid, also known as Mecarbinate, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Enantiomeric Purification
3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid plays a role in the optical resolution of key intermediates for new phenyl carbamate drugs. It is used for the high-resolution efficiency purification of enantiomerically pure compounds, crucial in pharmaceutical synthesis, as demonstrated in the work by Sakai et al. (Sakai et al., 1993).
Renewable Building Block in Polymer Science
The compound serves as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. It is used in the synthesis of bio-based benzoxazine end-capped molecules, contributing to the development of sustainable materials with broad applications, as detailed by Trejo-Machin et al. (Trejo-Machin et al., 2017).
Photophysical Properties Study
The photophysical properties of derivatives of 3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid, such as 3-Methoxyphenyl boronic acid (3MPBA), are studied to understand their solvatochromism and quantum yield in different solvents. This research provides valuable insights for potential applications in fields like photonics and material sciences, as researched by Muddapur et al. (Muddapur et al., 2016).
Cancer Chemoprevention
Specific derivatives, like 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a metabolite biosynthetically related to ferulic acid, show potential as chemopreventive agents against various types of cancer. This highlights the therapeutic potential of such compounds in medicinal chemistry, as noted by Curini et al. (Curini et al., 2006).
Dye-Sensitized Solar Cells
The compound is also instrumental in the development of organic dyes for dye-sensitized solar cells (DSSCs). Its derivatives enhance the photoconversion efficiency of DSSCs, contributing to advancements in renewable energy technologies, as explored by Naik et al. (Naik et al., 2017).
Structural Analysis and Molecular Interactions
It is used in structural analysis and understanding molecular interactions, such as in the study of ethyl (Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates, which exhibit unique N⋯π and O⋯π interactions crucial for crystal packing, as identified by Zhang et al. (Zhang et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been found to participate in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown significant anti-hiv activity .
Action Environment
It’s known that environmental factors can affect the rate of reactions involving similar compounds .
properties
IUPAC Name |
4-[1-(4-methoxyphenyl)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(14-12(15)7-8-13(16)17)10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJSRMMNVNQSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.